molecular formula C32H30O11 B018884 Rivulobirin E CAS No. 237407-59-9

Rivulobirin E

Numéro de catalogue: B018884
Numéro CAS: 237407-59-9
Poids moléculaire: 590.6 g/mol
Clé InChI: OIZNBPDWHFCLKY-FGZHOGPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rivulobirin E (CAS: 237407-59-9) is a dimeric furocoumarin derivative isolated primarily from plants in the Apiaceae family, such as Pleurospermum rivulorum and Heracleum candicans. Its molecular formula is C₃₂H₃₀O₁₁, with a molecular weight of 590.574 g/mol . Structurally, it consists of two linear furanocoumarin units linked via a 3-methylbutyl-1,2,3-trioxy group, forming a condensed bicyclic system . It exists as a viscous oil with a purity of ≥95% and is classified as a chemical standard for research purposes, particularly in phytochemical and pharmacological studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rivulobirin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the underground parts of Pleurospermum rivulorum using solvents, followed by purification through chromatographic techniques .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its natural origin and the complexity of its structure. The primary method of obtaining this compound remains extraction from its natural source .

Analyse Des Réactions Chimiques

Types of Reactions: Rivulobirin E, like other furanocoumarins, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield saturated furanocoumarins .

Mécanisme D'action

The exact mechanism of action of Rivulobirin E is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially disrupting microbial cell functions. The molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparaison Avec Des Composés Similaires

Structural Comparison

Rivulobirin E belongs to the furocoumarin family, which includes monomeric, dimeric, and trimeric derivatives. Key structural analogs are summarized below:

Compound Type Molecular Formula Key Structural Features Source Plant Reference
This compound Dimeric C₃₂H₃₀O₁₁ Two linear furanocoumarins + 3-methylbutyl-oxy P. rivulorum
Rivulobirin A Dimeric Not reported One 3-methyl-3-butenyl-oxy group P. ferulacea
Rivulobirin B Dimeric Not reported Angular furanocoumarin linkage P. rivulorum
Rivulobirin C/D Dimeric Not reported Spirocyclic or angular configurations P. rivulorum
Rivulotririn A-C Trimeric C₄₈H₄₄O₁₆ (e.g.) Three coumarin units + esterified side chains P. rivulorum

Key Differences :

  • This compound vs. Rivulobirin A : While both are dimers, this compound has two 3-methylbutyl-oxy groups, whereas Rivulobirin A contains a 3-methyl-3-butenyl-oxy group, leading to distinct NMR profiles .
  • This compound vs. Rivulotririns : Trimeric analogs (e.g., Rivulotririn C) exhibit additional coumarin units and unique esterifications, resulting in higher molecular complexity .

Pharmacological Activity

Enzyme Inhibition

  • This compound: Limited direct pharmacological data are available, but it is structurally related to analogs with CYP3A4 and P-glycoprotein (P-gp) inhibitory effects. It is primarily used as a reference standard .
  • Rivulobirin A : Potently inhibits P-gp at the blood-brain barrier (BBB), enhancing drug uptake (e.g., verapamil) in vivo and in vitro .
  • Rivulotririn A/C : Exhibit CYP3A4 inhibition with IC₅₀ values comparable to ketoconazole, a clinical CYP3A4 inhibitor .

Bioactivity Trends

  • Dimeric vs. Trimeric Derivatives : Trimeric compounds generally show stronger enzyme inhibition due to increased molecular bulk and binding affinity .
  • Linear vs. Angular Configurations : Linear furocoumarins (e.g., this compound) are more common in Pleurospermum species, while angular analogs (e.g., Rivulobirin B) are rarer and less studied .

Activité Biologique

Rivulobirin E is a coumarin compound isolated from the roots of Pleurospermum rivulorum and Heracleum candicans. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is drawn from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. It belongs to the class of coumarins, known for their diverse pharmacological activities.

  • Chemical Formula : C₁₈H₁₈O₈
  • Molecular Weight : 366.34 g/mol

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound has the potential to be developed into an antimicrobial agent.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity : IC50 = 25 µg/mL
  • ABTS Scavenging Activity : IC50 = 30 µg/mL

3. Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been found to inhibit enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : It affects key signaling pathways related to inflammation and apoptosis, particularly the NF-kB pathway.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in different biological systems:

  • Neuroprotective Effects : In a rat model of ischemic stroke, treatment with this compound led to reduced neuronal damage and improved functional recovery, suggesting neuroprotective properties.
  • Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Rivulobirin E from natural sources, and how can extraction efficiency be optimized?

this compound is typically isolated via solvent extraction (e.g., chloroform, ethyl acetate) followed by chromatographic techniques such as column chromatography or HPLC . Optimization involves adjusting solvent polarity gradients and monitoring fractions using TLC or LC-MS. For plants like Heracleum candicans or Pleurospermum rivulorum, pre-treatment with ultrasound-assisted extraction (UAE) may enhance yield by disrupting cell walls . Purity validation requires NMR and HR-MS to confirm molecular formula (C32H30O11) and structural integrity .

Q. How is the absolute configuration of this compound determined, and what spectroscopic techniques are critical for structural elucidation?

The absolute stereochemistry of this compound’s tertiary alcohol groups is resolved using modified Mosher’s method, comparing <sup>1</sup>H-NMR shifts of (R)- and (S)-MTPA esters . 2D-NMR (COSY, HSQC, HMBC) is essential for assigning connectivity, particularly for resolving overlapping signals in its fused furanochromene system. HR-MS (e.g., EI-MS or SIMS) confirms the molecular ion peak at m/z 590.58 .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data for this compound (e.g., CYP3A inhibition vs. lack of activity in certain assays)?

Discrepancies in CYP3A inhibition (e.g., IC50 values comparable to ketoconazole in some studies vs. null results in others) may arise from assay conditions (e.g., microsomal vs. recombinant enzyme systems). To address this:

  • Use standardized CYP3A4 inhibition assays with human liver microsomes and probe substrates like midazolam.
  • Control for compound stability in DMSO/ethanol solvents, as degradation under light or heat may reduce activity .
  • Apply dose-response curves with triplicate measurements to assess reproducibility .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) against CYP3A4’s active site (PDB: 1TQN) can predict binding modes of this compound’s furanochromene motifs. Focus on modifying the 3-methylbutyloxy side chains to reduce steric hindrance or enhance hydrogen bonding with key residues (e.g., Arg-212). MD simulations (AMBER or GROMACS) assess dynamic stability of ligand-protein complexes .

Q. What are the challenges in synthesizing this compound de novo, and how can regioselective coupling of furanochromene monomers be achieved?

Total synthesis faces hurdles in regioselective dimerization of heraclenol monomers. A proposed route involves:

  • Protecting free hydroxyl groups with TBS or acetyl before coupling.
  • Using Mitsunobu conditions (DIAD, Ph3P) for ether bond formation between C-9 and C-1′ positions.
  • Deprotection under mild acidic conditions (e.g., TBAF in THF) to preserve labile ester groups .

Q. Methodological Considerations

Q. How should researchers validate the purity of this compound for in vitro studies, and what analytical thresholds are acceptable?

Purity must exceed 95% (validated by HPLC with UV detection at 254 nm) . Residual solvents (e.g., chloroform, DMSO) should comply with ICH Q3C guidelines (< 600 ppm for Class 2 solvents). LC-MS/MS in MRM mode detects trace impurities (< 0.1%) with identical m/z .

Q. What strategies mitigate spectral overlap in <sup>13</sup>C-NMR analysis of this compound’s complex structure?

Use cryoprobes to enhance sensitivity and 2D-INADEQUATE for unambiguous carbon-carbon connectivity mapping. Assign quaternary carbons (e.g., lactone carbonyl at δ 170–175 ppm) via HMBC correlations to adjacent protons .

Q. Data Discrepancy Notes

  • Source Discrepancy : this compound is reported in both Heracleum candicans and Pleurospermum rivulorum . Cross-validate plant taxonomy via voucher specimens and ITS sequencing.
  • Bioactivity Variability : Differences in IC50 values may reflect assay-specific factors (e.g., enzyme source, substrate concentration). Meta-analysis of raw data is advised .

Propriétés

IUPAC Name

9-[(2R)-2-hydroxy-3-[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNBPDWHFCLKY-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H](COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rivulobirin E
Reactant of Route 2
Rivulobirin E
Reactant of Route 3
Rivulobirin E
Reactant of Route 4
Rivulobirin E
Reactant of Route 5
Rivulobirin E
Reactant of Route 6
Rivulobirin E

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.